![molecular formula C11H20N2O B1462728 1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one CAS No. 1154999-32-2](/img/structure/B1462728.png)
1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one
Übersicht
Beschreibung
1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with the molecular formula and a molecular weight of 196.29 g/mol. Its structure features a piperidine ring and a cyclopropylmethyl substituent, which suggest potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies indicate that the compound may have therapeutic effects, particularly in targeting neurological disorders due to its ability to modulate neurotransmitter systems. However, comprehensive studies on its mechanism of action remain limited.
Currently, the exact mechanism of action for this compound is not well-documented. Interaction studies suggest it binds to several receptors and enzymes, which could elucidate its pharmacological potential. Further research is needed to clarify these interactions and their implications for drug development.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-1-(4-(cyclopropylmethyl)piperidin-1-yl)-3-methylbutan-1-one | Contains a piperidine ring and an amino group | May exhibit different biological activity due to additional methyl group |
1-(cyclopropylmethyl)piperidin-4-amines | Similar piperidine structure but lacks ketone functionality | Primarily studied for pharmacological properties |
2-(2-{[(cyclopropylmethyl)amino]methyl}piperidin-1-yl)ethanamine | Contains an additional ethanamine moiety | Potentially different pharmacokinetics compared to 1-{4...} |
These compounds highlight the unique functional groups present in this compound, which could influence its biological activity and applications in drug development.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research on structurally similar compounds has provided insights into potential therapeutic applications:
- Neurological Disorders : Compounds with similar piperidine structures have shown promise in modulating neurotransmitter systems, suggesting that this compound may also possess neuroprotective properties .
- Receptor Binding Studies : Interaction studies indicate that this compound may exhibit varying affinities towards different receptors, which could be critical for developing targeted therapies .
- Pharmacological Testing : Preliminary assays indicate potential low cytotoxicity and effective modulation of biological pathways, positioning it as a candidate for further pharmacological exploration .
Q & A
Basic Questions
Q. What synthetic methodologies are established for 1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one, and how can reaction parameters be optimized?
Synthesis typically involves reductive amination or nucleophilic substitution. For example, Xu & Jing (2009) optimized a related piperidin-1-yl ethanone derivative by controlling stoichiometry and reaction temperature (80–100°C), validated via single-crystal X-ray diffraction . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Catalyst choice : NaBH(OAc)₃ improves selectivity in reductive amination.
- Purification : Intermediate monitoring via TLC/HPLC ensures purity before final cyclization .
Q. What safety protocols are critical when handling this compound?
Safety measures align with GHS guidelines for piperidine derivatives:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks; transfer exposed individuals to fresh air .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are recommended for structural characterization?
Multi-modal approaches are essential:
- NMR spectroscopy : Confirms substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula via ESI+ ionization .
- X-ray crystallography : Provides unambiguous conformation analysis, as demonstrated for structurally similar compounds .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictions often arise from assay variability. Methodological strategies include:
- Standardized protocols : Fix variables like cell lines, solvent (DMSO concentration), and incubation time .
- Orthogonal validation : Use complementary assays (e.g., SPR for binding kinetics vs. fluorescence polarization) .
- Meta-analysis : Aggregate data to identify trends, adjusting for confounding variables .
Q. What advanced techniques elucidate the compound’s receptor-binding mechanism?
Combinatorial approaches are recommended:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., association/dissociation rates) .
- Molecular dynamics simulations : Predict binding stability using software like AMBER, parameterized with crystallographic data .
- Cryo-EM : Resolves receptor-ligand complexes at near-atomic resolution, requiring >95% sample purity .
Q. How should a structure-activity relationship (SAR) study be designed to identify pharmacophoric groups?
SAR strategies involve:
- Analog synthesis : Modify substituents (e.g., cyclopropylmethyl to cyclohexyl) and assess activity shifts .
- Pharmacophore mapping : Align active conformers using software (e.g., Schrodinger’s Phase) to identify critical interactions .
- Multivariate regression : Isolate substituent effects by normalizing activity data to controls .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction tools : Use SwissADME or ADMETLab to estimate bioavailability, metabolic stability, and blood-brain barrier penetration.
- Molecular docking : Screen analogs against target receptors (e.g., GPCRs) to prioritize synthesis .
- Physiologically based pharmacokinetic (PBPK) modeling : Simulates absorption/distribution using physicochemical properties (e.g., logP, pKa) .
Eigenschaften
IUPAC Name |
1-[4-(cyclopropylmethylamino)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(14)13-6-4-11(5-7-13)12-8-10-2-3-10/h10-12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDVFXRJFRSXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.